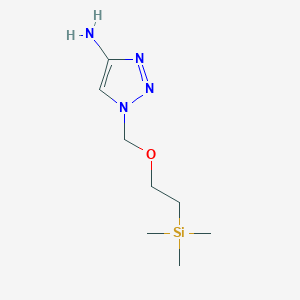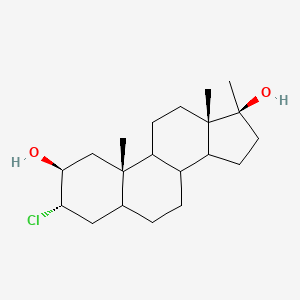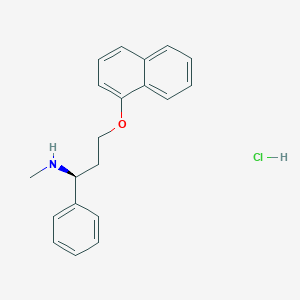
1-(2-Trimethylsilylethoxymethyl)triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Trimethylsilylethoxymethyl)triazol-4-amine is a compound belonging to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. Triazoles are known for their broad range of biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and materials science .
Vorbereitungsmethoden
The synthesis of 1-(2-Trimethylsilylethoxymethyl)triazol-4-amine typically involves the use of 1,2,4-triazole as a starting material. One common method includes the reaction of 1,2,4-triazole with 2-(trimethylsilylethoxymethyl) chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-(2-Trimethylsilylethoxymethyl)triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazoles .
Wissenschaftliche Forschungsanwendungen
1-(2-Trimethylsilylethoxymethyl)triazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-(2-Trimethylsilylethoxymethyl)triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can form non-covalent bonds with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
1-(2-Trimethylsilylethoxymethyl)triazol-4-amine can be compared with other triazole derivatives, such as:
1,2,3-Triazole: Known for its use in click chemistry and as a building block in drug discovery.
1,2,4-Triazole: Widely used in pharmaceuticals, including antifungal agents like fluconazole and itraconazole.
3-Amino-1,2,4-triazole: Used in the synthesis of various biologically active compounds
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and potential for diverse applications in scientific research and industry .
Eigenschaften
Molekularformel |
C8H18N4OSi |
|---|---|
Molekulargewicht |
214.34 g/mol |
IUPAC-Name |
1-(2-trimethylsilylethoxymethyl)triazol-4-amine |
InChI |
InChI=1S/C8H18N4OSi/c1-14(2,3)5-4-13-7-12-6-8(9)10-11-12/h6H,4-5,7,9H2,1-3H3 |
InChI-Schlüssel |
LRCVPFDJBGKGQX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOCN1C=C(N=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol](/img/structure/B13844207.png)
![2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid](/img/structure/B13844211.png)
